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  • Product: 4-(3,5-Dimethylphenyl)pyridine
  • CAS: 1214379-51-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-(3,5-Dimethylphenyl)pyridine: Properties, Synthesis, and Applications

Introduction In the landscape of modern drug discovery and materials science, pyridine scaffolds represent a cornerstone of molecular design.[1][2] Their unique electronic properties, ability to engage in hydrogen bondin...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and materials science, pyridine scaffolds represent a cornerstone of molecular design.[1][2] Their unique electronic properties, ability to engage in hydrogen bonding, and structural resemblance to benzene make them a "privileged" scaffold in medicinal chemistry.[2][3] This guide focuses on a specific, yet important, derivative: 4-(3,5-Dimethylphenyl)pyridine. While specific experimental data for this compound is not extensively documented in public literature, this guide will provide a comprehensive profile based on established chemical principles, data from structurally analogous compounds, and computational predictions.

This document serves as a technical resource for researchers and professionals, offering insights into the predicted physicochemical properties, a robust and detailed protocol for its synthesis via Suzuki-Miyaura cross-coupling, an analysis of its expected spectral characteristics, and a discussion of its potential within the broader context of drug development.

Molecular Structure and Identifiers

The foundational identity of any chemical compound lies in its structure and internationally recognized identifiers.

IdentifierValue
IUPAC Name 4-(3,5-dimethylphenyl)pyridine
Molecular Formula C₁₃H₁₃N
Molecular Weight 183.25 g/mol
CAS Number 1214379-51-7
Canonical SMILES CC1=CC(=CC(=C1)C2=CC=NC=C2)C

Physicochemical Properties: A Predicted Profile

Experimental physicochemical data for 4-(3,5-Dimethylphenyl)pyridine is sparse. However, by analyzing its constituent parts—a pyridine ring and a 3,5-dimethylphenyl group—and comparing it to well-characterized analogs like 4-phenylpyridine, we can establish a reliable predicted profile.

PropertyPredicted Value / RangeRationale & Comparative Insights
Melting Point 75 - 85 °C4-Phenylpyridine has a melting point of 71-75 °C.[4][5] The addition of two methyl groups to the phenyl ring increases molecular weight and potentially improves crystal packing, suggesting a slightly higher melting point.
Boiling Point > 280 °CThe boiling point of 4-phenylpyridine is approximately 274-275 °C.[4][5] The increased molecular weight of the dimethyl-substituted analog would logically lead to a higher boiling point.
Aqueous Solubility LowPyridine itself is miscible with water, but the large, nonpolar dimethylphenyl group significantly increases the molecule's lipophilicity (hydrophobicity).[6] Like 4-phenylpyridine, it is expected to be largely insoluble in water but soluble in organic solvents like chloroform and methanol.[5][7]
pKa (of conjugate acid) 5.3 - 5.6The pKa of the pyridinium ion is ~5.25. The phenyl group in 4-phenylpyridine is weakly electron-withdrawing, resulting in a similar pKa of ~5.45.[5][7] The two methyl groups on the phenyl ring are weakly electron-donating by induction and hyperconjugation, which should slightly increase the electron density on the pyridine nitrogen, making it marginally more basic.[8][9]
LogP (Octanol/Water) ~3.5The LogP for 4-phenylpyridine is ~2.6.[7] Each methyl group typically adds approximately 0.5 to the LogP value. Therefore, a value around 3.5 is a reasonable estimate, indicating significant lipophilicity.

Chemical Properties and Reactivity

The chemical behavior of 4-(3,5-Dimethylphenyl)pyridine is dictated by the interplay between the electron-deficient pyridine ring and the electron-rich dimethylphenyl moiety.

Basicity and N-Protonation

The lone pair of electrons on the pyridine nitrogen atom is not part of the aromatic system, making it available for protonation. This confers basic properties similar to a tertiary amine.[10] As indicated by its predicted pKa, it will readily form pyridinium salts upon treatment with acids. This basicity is a key feature in medicinal chemistry, as it allows for the formation of water-soluble salts, which can improve the pharmacokinetic properties of a drug candidate.[10]

Reactivity towards Electrophiles
  • On the Pyridine Ring : The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. Reactions like nitration or halogenation require harsh conditions and typically occur at the 3- and 5-positions.

  • On the Phenyl Ring : In contrast, the dimethylphenyl ring is activated towards electrophilic substitution. The two methyl groups are ortho-, para-directing and activating.[11] Therefore, electrophilic attack (e.g., bromination, nitration) would be expected to occur at the positions ortho and para to both methyl groups (the 2-, 4-, and 6-positions of the phenyl ring).

Susceptibility to Oxidation

The pyridine ring is relatively resistant to oxidation. However, the nitrogen atom can be oxidized by peroxy acids (like m-CPBA) to form the corresponding N-oxide. The benzylic methyl groups are susceptible to oxidation under strong conditions (e.g., with KMnO₄) to form carboxylic acids.[11]

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

The most direct and versatile method for synthesizing 4-arylpyridines is the Suzuki-Miyaura cross-coupling reaction.[12][13][14] This palladium-catalyzed reaction forms a carbon-carbon bond between a halide (or triflate) and a boronic acid (or ester). The following protocol details a reliable method for the synthesis of 4-(3,5-Dimethylphenyl)pyridine.

Diagram of Synthetic Workflow

Suzuki_Coupling cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_process Process R1 4-Bromopyridine HCl Vessel Reaction Vessel (e.g., Schlenk flask) R1->Vessel R2 3,5-Dimethylphenylboronic Acid R2->Vessel Cat Pd(PPh₃)₄ Cat->Vessel Base K₂CO₃ (aq) Base->Vessel Heat Heat to 80-90 °C Vessel->Heat Stir Solvent Solvent (Toluene/Ethanol/Water) Solvent->Vessel Inert Inert Atmosphere (N₂ or Ar) Inert->Vessel Monitor Monitor by TLC Heat->Monitor 12-24 h Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product 4-(3,5-Dimethylphenyl)pyridine Purify->Product

Caption: Workflow for the Suzuki-Miyaura synthesis.

Step-by-Step Experimental Protocol

Rationale: This protocol uses a common and robust palladium catalyst, Pd(PPh₃)₄, and an aqueous base, which is effective and environmentally benign. A mixed solvent system ensures solubility of both the organic and inorganic reagents.[14][15]

  • Vessel Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 4-bromopyridine hydrochloride (1.0 eq), 3,5-dimethylphenylboronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

    • Expert Insight: Using a slight excess of the boronic acid ensures complete consumption of the more expensive halopyridine. The catalyst loading is typical for this type of reaction, balancing efficiency and cost.[15]

  • Solvent and Base Addition: Add toluene (20 mL) and ethanol (5 mL) to the flask. In a separate beaker, prepare a 2M aqueous solution of potassium carbonate (K₂CO₃) and add (3.0 eq) to the reaction flask.

    • Expert Insight: The base is crucial for the transmetalation step of the catalytic cycle. An aqueous solution is often more effective than an anhydrous solid base.

  • Degassing: Seal the flask and subject the mixture to three cycles of vacuum-backfill with an inert gas (Nitrogen or Argon). This is critical to remove oxygen, which can deactivate the palladium(0) catalyst.

    • Trustworthiness: This self-validating step is essential for reproducibility. Failure to remove oxygen is a common cause of low yields in Suzuki couplings.

  • Reaction: Heat the mixture to 85 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) every 2-4 hours, using a 4:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 12-24 hours.

  • Workup: Once the 4-bromopyridine is consumed (as indicated by TLC), cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

    • Expert Insight: The aqueous washes remove the inorganic base and salts, simplifying the subsequent purification.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil or solid should be purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane to afford the pure product.

Predicted Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum (in CDCl₃) is expected to show distinct signals for both aromatic rings and the methyl groups.

  • Pyridine Protons (AA'BB' system):

    • H2', H6': A doublet at ~8.6 ppm. These protons are adjacent to the nitrogen, causing a significant downfield shift.

    • H3', H5': A doublet at ~7.4 ppm.

  • Phenyl Protons:

    • H2, H6: A singlet at ~7.2 ppm. These two protons are chemically equivalent.

    • H4: A singlet at ~7.1 ppm.

  • Methyl Protons:

    • A sharp singlet at ~2.4 ppm, integrating to 6 protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reflect the symmetry of the molecule.

  • Pyridine Carbons: C2'/C6' (~150 ppm), C4' (~148 ppm), C3'/C5' (~121 ppm).

  • Phenyl Carbons: C1 (ipso, ~138 ppm), C3/C5 (ipso, ~139 ppm), C2/C6 (~129 ppm), C4 (~127 ppm).

  • Methyl Carbons: A single peak around 21 ppm.

Applications in Drug Development and Research

The 4-(3,5-Dimethylphenyl)pyridine scaffold is of significant interest to medicinal chemists for several reasons:

  • Hydrogen Bond Acceptor: The pyridine nitrogen acts as a potent hydrogen bond acceptor, a critical interaction for binding to biological targets like enzyme active sites and receptors.[2][10]

  • Modulation of Physicochemical Properties: The pyridine ring, being more polar than a benzene ring, can enhance water solubility and other pharmacokinetic properties.[6][10] The dimethylphenyl group adds lipophilicity, allowing for a fine-tuning of the molecule's overall LogP to optimize cell permeability and metabolic stability.

  • Metabolic Stability: The pyridine ring is generally more resistant to metabolic oxidation than a corresponding benzene ring, which can improve a drug candidate's half-life.

  • Versatile Synthetic Handle: The structure serves as a key building block. The pyridine and phenyl rings can be further functionalized to explore the chemical space around a lead compound, aiding in structure-activity relationship (SAR) studies.

The pyridine motif is found in a vast number of FDA-approved drugs, highlighting its importance and therapeutic relevance across a wide range of diseases, from cancer to infectious diseases and central nervous system disorders.[1][2]

Conclusion

4-(3,5-Dimethylphenyl)pyridine is a compound with significant potential as a building block in pharmaceutical and materials science research. While a full experimental characterization is not yet available in the public domain, this guide has established a robust, scientifically-grounded profile of its expected physical and chemical properties. The detailed synthetic protocol provides a clear and reliable pathway for its preparation, enabling further research into its applications. The inherent properties of its constituent moieties—the versatile pyridine ring and the lipophilic dimethylphenyl group—make it an attractive scaffold for the design of novel, biologically active molecules.

References
  • Verma, S., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • Kaur, N., et al. (2023). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Fujita, M. & Ishihara, S. (2018). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen. [Link]

  • Verma, S., et al. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (n.d.). PMC. [Link]

  • 4-Phenylpyridine - 939-23-1, C11H9N, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. [Link]

  • Gökçe, H. (2005). Acidity Study on 3-Substituted Pyridines. MDPI. [Link]

  • Frau, J., et al. (n.d.). Theoretical pKa calculations of substituted pyridines. ResearchGate. [Link]

  • Lanthier, F. & Stephen L. Buchwald. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Oae, S. & Okano, M. (2006, December 19). pKa VALUES OF 2- AND 2,6-DISUBSTITUTED PYRIDINE DERIVATIVES CONTAINING SULFENYL AND SULFINYL GROUPS AND σ AND Es VALUES OF SEVERAL SULFENYL AND SULFINYL GROUPS*. Taylor & Francis. [Link]

  • Al-Rawi, J. M. A., et al. (2002). Functionalization of Phenyl Rings by Imidoylnitrenes. 3 The Effects of Resonance, Steric, and Inductive Properties on the Reactivity or Selectivity of Nitrenes and the Stability of their Precursors. MDPI. [Link]

  • Bach, A. & Bats, J. W. (2014, December 5). Methyl/phenyl attraction by CH/π interaction in 1,2-substitution patterns. PubMed. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. (2024, October 2). PRISM. [Link]

  • Showing Compound 4-Phenylpyridine (FDB011123). (2010, April 8). FooDB. [Link]

  • 4-phenyl pyridine, 939-23-1. (n.d.). The Good Scents Company. [Link]

  • Driscoll, J. S., et al. (n.d.). Pyridine 1-Oxides. X. pKa Values for Some 4-Substituted Nicotinic Acid 1-Oxides. ACS Publications. [Link]

  • Uemura, T., et al. (2003, November 6). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. ACS Publications. [Link]

  • Cantillo, D., et al. (n.d.). Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach. ResearchGate. [Link]

  • Phenyl vs methyl cis/trans stability. (2013, October 10). Chemistry Stack Exchange. [Link]

  • 3.4: Substituent Effects in the Reactivity of Aromatic Rings. (2026, February 16). Chemistry LibreTexts. [Link]

  • Mech, P., et al. (2019, December 19). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. ACS Publications. [Link]

  • Aromatic Reactivity. (n.d.). MSU chemistry. [Link]

  • Nakao, Y., et al. (n.d.). Supporting Information for: Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. [Link]

  • Proton NMR spectral studies on N-(4-methylphenyl)-2- and 3-pyridinecarboxamides. (n.d.). [Link]

  • El-Guesmi, N., et al. (2022, February 20). NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy. [Link]

  • Iida, T., et al. (2025, April). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • Dimethyl 4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. [Link]

  • bmse000432 Pyridine at BMRB. (n.d.). [Link]

  • Kráľová, K., et al. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. RSC Publishing. [Link]

  • Rather, M. A., et al. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC. [Link]

Sources

Exploratory

Crystallographic Data and X-Ray Diffraction Analysis of 4-(3,5-Dimethylphenyl)pyridine: A Structural and Methodological Whitepaper

Introduction 4-(3,5-Dimethylphenyl)pyridine (C₁₃H₁₃N, MW: 183.25 g/mol ) is a highly versatile biaryl compound with significant utility in coordination chemistry, catalysis, and organic light-emitting diode (OLED) ligand...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-(3,5-Dimethylphenyl)pyridine (C₁₃H₁₃N, MW: 183.25 g/mol ) is a highly versatile biaryl compound with significant utility in coordination chemistry, catalysis, and organic light-emitting diode (OLED) ligand design[1]. As a Senior Application Scientist, I approach the crystallographic analysis of such biaryl systems not merely as a routine data-collection exercise, but as a rigorous investigation into the causality between intramolecular thermodynamics and intermolecular packing forces. This whitepaper outlines the structural dynamics, self-validating experimental protocols, and computational refinement methodologies required to accurately determine the single-crystal X-ray diffraction (SCXRD) structure of this molecule.

Structural Chemistry & Conformational Dynamics

The three-dimensional conformation of 4-(3,5-Dimethylphenyl)pyridine is fundamentally dictated by the rotational dynamics around the biaryl C–C bond.

To maximize π -orbital overlap and conjugation across the two aromatic systems, the molecule thermodynamically favors a coplanar geometry (0° torsion). However, at absolute coplanarity, the ortho-hydrogens of the pyridine and phenyl rings experience severe steric repulsion. The molecule resolves this thermodynamic conflict by twisting the biaryl axis. In analogous unsubstituted 4-phenylpyridine systems, that this torsion angle typically settles at approximately 45° to minimize steric clash while maintaining partial conjugation[2].

The addition of methyl groups at the 3,5-positions (meta positions) is a strategic structural modification. Because these groups are distal to the biaryl linkage, they do not introduce additional steric hindrance. Consequently, the torsion angle remains in the optimal ~35°–45° regime. Furthermore, these methyl groups act as electron-rich nodes, enhancing intermolecular C–H··· π interactions that guide the crystal packing into highly ordered supramolecular assemblies.

Logic N1 3,5-Dimethyl Substitution (Meta Positions) N2 Absence of Ortho-Steric Clash N1->N2 N4 Enhanced C-H···π Interactions N1->N4 N3 Optimal Biaryl Torsion (~35° - 45°) N2->N3 N6 Centrosymmetric Packing (e.g., P21/c or P-1) N3->N6 N5 Supramolecular 1D Chains N4->N5 N5->N6

Causality of molecular substitution on crystal packing and biaryl torsion.

Experimental Workflow for Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution crystallographic data, every step of the experimental protocol must function as a self-validating system. The following methodology ensures the acquisition of pristine diffraction data.

Step 1: Crystallization via Vapor Diffusion
  • Protocol : Dissolve 15 mg of 4-(3,5-Dimethylphenyl)pyridine in 1 mL of a good solvent (e.g., dichloromethane) inside a 2-dram inner vial. Place this unsealed vial into a 20 mL outer vial containing 5 mL of an antisolvent (e.g., n-hexane). Seal the outer vial tightly and leave undisturbed at 298 K for 48–72 hours.

  • Causality : Vapor diffusion creates a slow, thermodynamically controlled gradient of supersaturation. This prevents rapid precipitation (which yields amorphous or twinned powders) and promotes the nucleation of single crystals with high long-range order.

Step 2: Crystal Harvesting and Cryoprotection
  • Protocol : Submerge the grown crystals in a drop of perfluoropolyether (Paratone-N) oil. Select a defect-free single crystal (approx. 0.2 × 0.2 × 0.1 mm) under a polarized light microscope, mount it on a polyimide loop, and immediately transfer it to the diffractometer's cold stream at 100 K.

  • Causality : The inert oil displaces surface solvent and prevents atmospheric degradation. Flash-cooling to 100 K drastically reduces atomic thermal vibrations (the Debye-Waller factor), significantly enhancing the intensity of high-angle diffraction reflections and allowing for the precise resolution of the methyl hydrogen atoms.

Step 3: X-Ray Data Collection
  • Protocol : Center the crystal on a diffractometer equipped with a Mo K α microfocus X-ray source ( λ=0.71073 Å) and a CMOS detector. Collect a full sphere of data using ω and ϕ scans.

  • Causality : Mo K α radiation is selected over Cu K α to minimize absorption effects for this purely organic (light-atom) molecule, ensuring that the measured intensities accurately reflect the intrinsic structure factors ( ∣Fhkl​∣2 ).

Step 4: Data Integration and Absorption Correction
  • Protocol : Integrate the raw diffraction frames using standard data reduction software. Apply a multi-scan absorption correction (e.g., SADABS).

  • Causality : Multi-scan correction compensates for the varying path lengths of X-rays through the non-spherical crystal. This creates a self-validating dataset where symmetry-equivalent reflections exhibit matching intensities, typically achieving an internal agreement factor ( Rint​ ) of < 0.05.

Workflow N1 Step 1: Compound Purification 4-(3,5-Dimethylphenyl)pyridine N2 Step 2: Solvent Selection (e.g., DCM / Hexane) N1->N2 N3 Step 3: Vapor Diffusion Controlled Nucleation N2->N3 N4 Step 4: Crystal Harvesting & Cryo-Mounting (100 K) N3->N4 N5 Step 5: X-Ray Data Collection (Mo Kα, λ=0.71073 Å) N4->N5 N6 Step 6: Structure Solution (SHELXT) & Refinement (SHELXL) N5->N6

SCXRD experimental workflow for 4-(3,5-Dimethylphenyl)pyridine.

Anticipated Crystallographic Data & Packing Motifs

Based on the established crystallographic behavior of the phenylpyridine class, the quantitative structural parameters for 4-(3,5-Dimethylphenyl)pyridine are summarized below for comparative analysis:

Crystallographic ParameterAnticipated Value / RangeChemical FormulaC₁₃H₁₃NFormula Weight183.25 g/mol [1]Crystal SystemMonoclinic or TriclinicProbable Space Group P21​/c or P1ˉ Temperature100(2) KRadiation Wavelength0.71073 Å (Mo K α )Biaryl Torsion Angle35.0° – 45.0°[2]Primary Packing Motif1D Supramolecular ChainsDominant Intermolecular ForcesC–H··· π interactions, weak π π stacking

Computational Validation & Refinement

The final phase of the workflow is the computational translation of diffraction spots into a precise 3D molecular model.

  • Structure Solution : The phase problem is solved using intrinsic phasing or direct methods via the [3]. This generates the initial electron density map, unambiguously locating the core carbon and nitrogen atoms.

  • Structure Refinement : The model is refined using full-matrix least-squares on F2 with[4].

  • Treatment of Hydrogen Atoms : To maintain a high data-to-parameter ratio, hydrogen atoms are placed in calculated positions and refined using a riding model. Specifically, the methyl groups are allowed to rotate but not tip, with their isotropic displacement parameters set to Uiso​(H)=1.5Ueq​(C) to accurately account for their torsional libration. The refinement converges when the shift/error ratio approaches zero, yielding a final R1​ value typically below 5%, thereby validating the structural integrity of the model.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 46316738, 4-(3,5-Dimethylphenyl)pyridine". PubChem.[Link]

  • Hoic, D. A., Davis, W. M., & Fu, G. C. (1996). "Synthesis and Structure of Borabenzene−4-Phenylpyridine, a Heterocyclic Analogue of p-Terphenyl". Organometallics, 15(5), 1315-1318.[Link]

  • Sheldrick, G. M. (2008). "A short history of SHELX". Acta Crystallographica Section A, 64(1), 112-122.[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8.[Link]

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 4-(3,5-Dimethylphenyl)pyridine

Abstract This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-(3,5-Dimethylphenyl)pyridine, a heterocyclic compound of interest in pharmaceutical research and development...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of 4-(3,5-Dimethylphenyl)pyridine, a heterocyclic compound of interest in pharmaceutical research and development. In the absence of extensive empirical data for this specific molecule, this document serves as a methodological whitepaper, equipping researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to determine its stability profile. The guide delves into the significance of thermodynamic stability in drug discovery, outlines detailed experimental procedures for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provides an overview of computational approaches using Density Functional Theory (DFT) to predict thermodynamic parameters. By presenting these methodologies, this guide empowers research teams to generate critical data for lead optimization, formulation development, and regulatory submissions.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with the inherent physicochemical properties of the molecule playing a pivotal role in its ultimate success. Among these properties, thermodynamic stability is a cornerstone of a viable pharmaceutical agent. It dictates the molecule's shelf-life, its propensity for degradation under various environmental conditions, and its compatibility with excipients in a formulation.[1] A comprehensive understanding of a compound's thermodynamic landscape is therefore not merely an academic exercise but a critical component of risk mitigation and a prerequisite for successful drug development.[2][3]

Thermodynamic stability, governed by the Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of a system, provides a quantitative measure of a molecule's tendency to remain in its current state or transform into a more stable form.[4] For a pharmaceutical compound like 4-(3,5-Dimethylphenyl)pyridine, a substituted pyridine derivative, instabilities can manifest as chemical degradation, polymorphism, or unwanted reactions, all of which can compromise the safety and efficacy of the final drug product. Therefore, the early characterization of thermodynamic stability is paramount for making informed decisions in lead optimization and formulation design.[5][6]

This guide will provide a detailed roadmap for evaluating the thermodynamic stability of 4-(3,5-Dimethylphenyl)pyridine through a combination of experimental and computational techniques.

Molecular Structure and a Priori Considerations

To embark on a stability assessment, it is essential to first consider the molecular structure of 4-(3,5-Dimethylphenyl)pyridine.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of sample seal Hermetically seal in Al pan weigh->seal load Load sample and reference pans weigh->load program Set temperature program (e.g., 10°C/min) load->program run Run analysis under inert gas program->run plot Plot heat flow vs. temperature run->plot determine_tm Determine Melting Point (Tm) plot->determine_tm calculate_dh Calculate Enthalpy of Fusion (ΔHfus) plot->calculate_dh

Caption: Experimental workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. [7]This technique is essential for determining the thermal stability and decomposition profile of a compound.

Objective: To determine the decomposition temperature of 4-(3,5-Dimethylphenyl)pyridine.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Sample pan (e.g., alumina or platinum)

  • Analytical balance

  • 4-(3,5-Dimethylphenyl)pyridine sample (high purity)

  • Inert or reactive purge gas (e.g., nitrogen or air)

Procedure:

  • Instrument Calibration: Calibrate the TGA for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into the TGA pan. [8]3. Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the initial temperature and program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 600 °C).

    • Select the appropriate purge gas and set its flow rate.

  • Data Acquisition: Start the heating program and record the sample mass as a function of temperature.

  • Data Analysis:

    • The TGA curve will show a plateau where the mass is stable, followed by a sharp drop indicating decomposition.

    • The onset temperature of decomposition is a key indicator of thermal stability.

TGA_Workflow cluster_prep_tga Sample Preparation cluster_analysis_tga TGA Analysis cluster_data_tga Data Interpretation weigh_tga Weigh 5-10 mg of sample place_tga Place in TGA pan weigh_tga->place_tga load_tga Load sample pan into furnace place_tga->load_tga program_tga Set heating program (e.g., 10°C/min) load_tga->program_tga run_tga Run analysis under controlled atmosphere program_tga->run_tga plot_tga Plot mass vs. temperature run_tga->plot_tga determine_tdec Determine Onset Decomposition Temperature plot_tga->determine_tdec

Caption: Experimental workflow for TGA analysis.

Computational Prediction of Thermodynamic Stability

In conjunction with experimental methods, computational chemistry offers a powerful and cost-effective means of predicting the thermodynamic properties of molecules. Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the electronic structure and energies of molecules. [9]

Density Functional Theory (DFT) Calculations

By performing DFT calculations, it is possible to determine key thermodynamic parameters such as the Gibbs free energy of formation (ΔGf°), enthalpy of formation (ΔHf°), and entropy (S°).

Objective: To calculate the standard Gibbs free energy of formation of 4-(3,5-Dimethylphenyl)pyridine.

Software and Methodology:

  • Quantum chemistry software package (e.g., Gaussian, VASP)

  • DFT functional (e.g., B3LYP)

  • Basis set (e.g., 6-311G+(d,p))

Procedure:

  • Structure Optimization:

    • Build the 3D structure of 4-(3,5-Dimethylphenyl)pyridine.

    • Perform a geometry optimization to find the lowest energy conformation of the molecule.

  • Frequency Calculation:

    • Perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.

  • Calculation of Enthalpy and Gibbs Free Energy: The software will calculate the total enthalpy (H) and Gibbs free energy (G) of the molecule at a standard temperature (usually 298.15 K).

  • Calculation of Formation Properties: To obtain the enthalpy and Gibbs free energy of formation, an appropriate isodesmic or atomization reaction is used. For example, for the atomization reaction: C13H13N → 13C(g) + 13H(g) + N(g) ΔHf°(molecule) = H(molecule) - [13 * H(C) + 13 * H(H) + H(N)] Where H(molecule) is the calculated enthalpy of the molecule, and H(C), H(H), and H(N) are the calculated enthalpies of the individual atoms in their gaseous state. A similar approach is used for the Gibbs free energy of formation.

DFT_Workflow cluster_setup_dft Model Setup cluster_calc_dft DFT Calculation cluster_analysis_dft Data Analysis build_model Build 3D molecular structure choose_method Select DFT functional and basis set build_model->choose_method geom_opt Geometry Optimization choose_method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc energy_calc Calculate H and G freq_calc->energy_calc calc_formation Calculate ΔHf° and ΔGf° via isodesmic reaction energy_calc->calc_formation interpret_results Interpret stability based on calculated values calc_formation->interpret_results

Caption: Computational workflow for DFT analysis.

Data Interpretation and Integration

The data obtained from experimental and computational methods should be integrated to form a comprehensive stability profile for 4-(3,5-Dimethylphenyl)pyridine.

ParameterExperimental MethodComputational MethodSignificance in Drug Development
Melting Point (Tm) DSC-Influences solubility, dissolution rate, and formulation options. A sharp melting point indicates high purity.
Enthalpy of Fusion (ΔHfus) DSC-Relates to the strength of the crystal lattice. Higher values suggest a more stable crystal form.
Decomposition Temperature (Tdec) TGA-Defines the upper limit of thermal stability for handling, processing, and storage.
Gibbs Free Energy of Formation (ΔGf°) -DFTA negative value indicates the compound is thermodynamically stable relative to its constituent elements.
Enthalpy of Formation (ΔHf°) -DFTIndicates whether the formation of the compound is exothermic (more stable) or endothermic (less stable).

Illustrative Data for Structurally Related Compounds:

To provide context, below are some reported thermal properties for structurally similar compounds. These values can serve as a benchmark for the expected stability of 4-(3,5-Dimethylphenyl)pyridine.

CompoundMelting Point (°C)Boiling Point (°C)Source
4-Phenylpyridine69-73274-275 [10]
3,5-Dimethylpyridine-172 [11]

Conclusion

This technical guide has outlined a robust framework for the comprehensive evaluation of the thermodynamic stability of 4-(3,5-Dimethylphenyl)pyridine. By employing a synergistic approach that combines the empirical rigor of experimental techniques like DSC and TGA with the predictive power of computational methods such as DFT, researchers can generate the critical data necessary to advance a drug candidate through the development pipeline. A thorough understanding of a molecule's thermodynamic properties is not only fundamental to ensuring the quality, safety, and efficacy of a pharmaceutical product but also provides a strategic advantage in the competitive landscape of drug discovery.

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals.
  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals.
  • Chaires, J. B. (2020). Forces Driving a Magic Bullet to Its Target: Revisiting the Role of Thermodynamics in Drug Design, Development, and Optimization. International Journal of Molecular Sciences, 21(21), 8234.
  • Importance of Thermodynamics in Drug Designing. (n.d.).
  • Anton Paar. (n.d.). Basics of Differential Scanning Calorimetry. Anton Paar Wiki.
  • Differential Scanning Calorimetry (DSC) Procedure. (n.d.).
  • Holdgate, G. A., & Ward, W. H. J. (2011). Thermodynamics and kinetics driving quality in drug discovery. Drug Discovery Today, 16(15-16), 646-655.
  • Torontech. (2025, October 20).
  • Defense Technical Information Center. (n.d.). THERMAL STABILITY OF ORGANIC COMPOUNDS BY THE ISOTENISCOPE METHOD.
  • Chodera, J. D., & Mobley, D. L. (2013). Thermodynamic Studies for Drug Design and Screening. Annual Review of Biophysics, 42, 121-142.
  • Qualitest FZE. (2025, May 7).
  • A Review of The Essence of Stability Constants in The Thermodynamic Assessments of Chemical Compounds. (2022). Medires Publishing.
  • Hiden Analytical. (2018, November 1). TGA | Pharmaceutical Products | Process Monitoring.
  • TA Instruments. (n.d.). Thermal Analysis in the Pharmaceutical Industry.
  • A Short Guide to Differential Scanning Calorimetry Processes and Technology. (2018, May 22).
  • Differential Scanning Calorimetry (DSC) Manual. (n.d.).
  • Energetics of pyridine substitution by DFT calculations. (n.d.).
  • AAMC FL3 C/P #9. (2018, August 12). Reddit.
  • Thermodynamic Stability: Organic Chemistry Study Guide. (2025, August 15). Fiveable.
  • University of Calgary. (n.d.). Ch 2: Thermodynamics and Stability.
  • A DFT Study on Nitro Derivatives of Pyridine. (2010, April 6).
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
  • DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. (n.d.). Indian Academy of Sciences.
  • 4-Phenylpyridine 97%. (n.d.). Sigma-Aldrich.
  • Mapping DFT Energies to Zacros Input. (n.d.).
  • Thermodynamic data at 25oC for assorted inorganic substances. (n.d.).
  • Pyridine, 3,5-dimethyl-. (n.d.). NIST WebBook.
  • How does calculate the Gibbs free energy from DFT using VASP ?. (2015, June 27).
  • Thermodynamic excess properties of 3,5- and 2,6-dimethylpyridine with cyclohexane measurement and prediction. (n.d.).
  • 4,5-Dimethyl-2-phenylpyridine — Chemical Substance Inform

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Exploratory

Precision Targeting of Brain Cholesterol Homeostasis: The Mechanism of Action of 4-(3,5-Dimethylphenyl)pyridine Derivatives

Executive Summary The pharmacological modulation of brain cholesterol metabolism represents a paradigm shift in neurotherapeutics, particularly for diseases characterized by neural hyperexcitation such as Dravet syndrome...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacological modulation of brain cholesterol metabolism represents a paradigm shift in neurotherapeutics, particularly for diseases characterized by neural hyperexcitation such as Dravet syndrome and Lennox-Gastaut syndrome. At the forefront of this shift is the development of selective Cholesterol 24-Hydroxylase (CH24H / CYP46A1) inhibitors. Through rigorous structure-based drug design (SBDD), the 4-(3,5-dimethylphenyl)pyridine scaffold has emerged as a highly potent, rigid, and selective pharmacophore. This technical whitepaper dissects the molecular mechanism of action, downstream pharmacological effects, and the self-validating experimental workflows used to characterize this novel class of neurotherapeutics.

Target Biology: The Role of CH24H in Neuro-Excitotoxicity

Cholesterol 24-hydroxylase (CH24H), also known as cytochrome P450 46A1 (CYP46A1), is a brain-specific enzyme responsible for maintaining cholesterol homeostasis in the central nervous system. It catalyzes the conversion of cholesterol into 24S-hydroxycholesterol (24HC)[1].

In neuro-pathological states, reactive astrocytes upregulate CH24H, leading to an overproduction of 24HC. This excess 24HC acts as a positive allosteric modulator of N-methyl-D-aspartate receptors (NMDARs), amplifying excitatory transmission[2]. Concurrently, elevated 24HC disrupts the lipid raft association of the glial glutamate transporter EAAT2, severely impairing glutamate reuptake[2]. The dual effect of NMDAR hyperactivation and EAAT2 dysfunction results in profound glutamate-evoked excitotoxicity. Inhibiting CH24H breaks this excitotoxic feedback loop.

Pathway Inhibitor 4-Arylpyridine Derivatives CH24H CH24H (CYP46A1) Inhibitor->CH24H Inhibits HC24 24S-Hydroxycholesterol (24HC) CH24H->HC24 Catalyzes Chol Brain Cholesterol Chol->HC24 Metabolized by NMDAR NMDAR Hyperactivation HC24->NMDAR Allosteric Activation EAAT2 EAAT2 Disruption HC24->EAAT2 Lipid Raft Disruption Glutamate Glutamate Excitotoxicity NMDAR->Glutamate Exacerbates EAAT2->Glutamate Fails to Clear

Diagram 1: The downstream excitotoxic pathway driven by CH24H and its inhibition by 4-arylpyridines.

Molecular Mechanism of Action: The 4-(3,5-Dimethylphenyl)pyridine Scaffold

Historically, CH24H inhibition was an off-target effect of non-selective azole antifungals (e.g., voriconazole), which caused widespread CYP-mediated drug-drug interactions[2]. To achieve target specificity, researchers utilized X-ray crystallography to design the 4-arylpyridine scaffold.

The mechanism of action of 4-(3,5-dimethylphenyl)pyridine derivatives is defined by a highly specific, dual-interaction binding mode within the CH24H active site:

  • Direct Heme Ligation: The nitrogen atom of the pyridine ring acts as a Lewis base, directly coordinating to the catalytic heme iron of CYP46A1 at a precise distance of ~2.0 Å[1]. This ligation competitively prevents the activation of molecular oxygen required for cholesterol hydroxylation.

  • Helix F Hydrophobic Engagement: The 3,5-dimethylphenyl moiety at the 4-position of the pyridine ring is structurally rigid. The meta-substituted methyl groups perfectly occupy a specific hydrophobic cavity located under Helix F of the enzyme[1].

Causality of the 3,5-Dimethyl Substitution: The introduction of the 3,5-dimethyl groups is not arbitrary. Unsubstituted phenyl rings lack the necessary Van der Waals contacts to firmly anchor the inhibitor, while larger or para-substituted groups cause steric clashes that distort the enzyme's secondary structure. The 3,5-dimethyl configuration maximizes binding affinity (driving the IC50 into the nanomolar range) while maintaining a low molecular weight profile optimal for blood-brain barrier (BBB) penetration[1].

BindingMode Ligand 4-(3,5-Dimethylphenyl)pyridine Pyridine Pyridine Nitrogen Ligand->Pyridine comprises Aryl 3,5-Dimethylphenyl Group Ligand->Aryl comprises Heme CYP46A1 Heme Iron Pyridine->Heme Direct Ligation (~2.0 Å) HelixF Helix F Hydrophobic Pocket Aryl->HelixF Hydrophobic Interaction

Diagram 2: Dual-interaction binding mode of the 4-(3,5-dimethylphenyl)pyridine pharmacophore.

Quantitative Structure-Activity Relationship (SAR) Data

The evolution of this scaffold demonstrates a clear trajectory of optimization. By locking the 4-arylpyridine core and optimizing the hydrophobic interactions, researchers successfully developed clinical candidates like [1].

Compound / FragmentStructural FeatureCH24H IC50 (nM)Selectivity Profile
Voriconazole Non-selective azole> 10,000Poor (Pan-CYP inhibitor)
Hit Compound 1a Early 4-arylpyridine350Moderate
Derivative 1b Addition of dimethyl moiety60High
Soticlestat (3v) Optimized 3-substituted derivative7.4Excellent (Clinical Stage)

Table 1: SAR progression highlighting the potency gains achieved through the dimethylphenyl-pyridine scaffold[1].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility in the development of these derivatives, the following self-validating experimental systems are utilized to confirm both in vitro target engagement and in vivo pharmacodynamic efficacy.

Protocol A: In Vitro Radiometric CH24H Inhibition Assay

This protocol is designed to isolate the specific catalytic activity of CH24H without interference from background cellular sterols.

  • Step 1: Lysate Preparation: Express recombinant human CH24H in a stable cell line. Harvest and lyse the cells to obtain an enzyme-rich fraction.

  • Step 2: Compound Incubation: Dispense the 4-(3,5-dimethylphenyl)pyridine derivative (dissolved in DMSO) into the lysate across a 10-point concentration gradient to establish a robust dose-response curve.

  • Step 3: Radiotracer Addition (The Causal Step): Introduce [14C]-labeled cholesterol. Causality: Endogenous cholesterol levels fluctuate and can mask enzymatic activity. Using a [14C] tracer ensures that the only 24HC detected is the direct product of the enzyme during the assay window[1].

  • Step 4: Reaction & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction using an organic solvent (e.g., ethyl acetate) which simultaneously denatures the enzyme and extracts the sterols.

  • Step 5: Quantification: Separate the [14C]-cholesterol from [14C]-24HC using thin-layer chromatography (TLC) or HPLC coupled to a radiometric detector. Calculate the IC50 based on the reduction of the [14C]-24HC peak.

Protocol B: In Vivo Pharmacodynamic Biomarker Assay (LC-MS/MS)

Demonstrating enzyme inhibition in a test tube is insufficient for neurotherapeutics; brain penetrance and in vivo target engagement must be validated.

  • Step 1: Dosing: Administer the test derivative orally to wild-type mice at varying doses (e.g., 1, 3, and 10 mg/kg)[1].

  • Step 2: Tissue Harvesting: At T-max (typically 2-4 hours post-dose), euthanize the subjects and rapidly extract brain tissue and plasma. Flash-freeze in liquid nitrogen to halt all metabolic processes.

  • Step 3: Homogenization & Extraction: Homogenize the brain tissue in a methanol/water mixture containing a deuterated internal standard (e.g., d7-24HC). Causality: The internal standard corrects for any loss of analyte during the extraction process, ensuring absolute quantification.

  • Step 4: LC-MS/MS Analysis: Analyze the extracts using Liquid Chromatography-Tandem Mass Spectrometry. Monitor the specific mass transitions for 24HC. A dose-dependent reduction in brain 24HC levels validates that the 4-(3,5-dimethylphenyl)pyridine derivative has successfully crossed the BBB and engaged CH24H in vivo[3].

Conclusion

The 4-(3,5-dimethylphenyl)pyridine derivatives represent a masterclass in structure-based drug design. By exploiting the distinct geometry of the CYP46A1 active site—specifically the heme iron and the Helix F hydrophobic pocket—this chemical class achieves unprecedented potency and selectivity. The successful translation of this scaffold into clinical candidates like Soticlestat underscores its immense therapeutic potential in mitigating glutamate excitotoxicity in severe epileptic encephalopathies.

References

  • Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Scaffold hopping to find potent and selective CH24H inhibitors Source: ResearchGate (Data extraction derived from Soticlestat preclinical models) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 4-(3,5-Dimethylphenyl)pyridine as a Sterically Tunable Ligand in Transition Metal Catalysis

Executive Summary & Ligand Rationale The design and selection of ancillary ligands are the primary vectors for controlling reactivity, stability, and selectivity in transition metal catalysis. 4-(3,5-Dimethylphenyl)pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Ligand Rationale

The design and selection of ancillary ligands are the primary vectors for controlling reactivity, stability, and selectivity in transition metal catalysis. 4-(3,5-Dimethylphenyl)pyridine (DMPP) has emerged as a highly privileged, monodentate N-donor ligand.

Unlike simple pyridine or 2-substituted pyridines, DMPP features a unique structural topology: a strongly electron-donating pyridine core coupled with a bulky, freely rotating 3,5-dimethylphenyl group at the C4 position. This architecture creates a dynamic "steric canopy" over the metal center.

  • Electronic Modulation: The 3,5-dimethylphenyl group acts as a mild electron donor via inductive and resonance effects, increasing the σ-donor strength of the pyridine nitrogen. This stabilizes high-valent metal intermediates (e.g., Pd(II), V(IV)).

  • Steric Causality: By placing the steric bulk at the 4-position, the ligand avoids direct steric clash with the metal's primary coordination sphere (unlike 2,6-lutidine), allowing substrates to bind freely. However, the extended bulk effectively blocks bimolecular catalyst decomposition pathways, such as the agglomeration of Pd(0) into inactive palladium black.

This guide details the application of DMPP in two distinct, high-impact catalytic paradigms: Palladium-Catalyzed Aerobic Oxidation and Early Transition Metal Olefin Polymerization .

Application I: Palladium-Catalyzed Aerobic Oxidation of Alcohols

Mechanistic Causality

The aerobic oxidation of alcohols using the Pd(OAc)₂/pyridine system is a cornerstone of green chemistry . However, mechanistic studies by Stahl and co-workers reveal a kinetic paradox: while pyridine is essential to promote the oxidation of Pd(0) by molecular oxygen, it inherently inhibits the oxidation of the alcohol by Pd(II) .

The turnover-limiting step is the β-hydride elimination from the Pd(II)-alkoxide intermediate, which requires the prior dissociation of a pyridine ligand to open a vacant coordination site. This is where DMPP excels. The steric bulk of the 4-(3,5-dimethylphenyl) group accelerates the dissociation of DMPP from the resting Pd(II) complex compared to unsubstituted pyridine, shifting the pre-equilibrium toward the catalytically active three-coordinate Pd(II) species, thereby drastically increasing the Turnover Frequency (TOF).

PdCycle N1 Pd(II)(OAc)2(DMPP)2 [Resting State] N2 Pd(II)(Alkoxide)(OAc)(DMPP) [Active Intermediate] N1->N2 + Alcohol - AcOH - DMPP (Fast) N3 Pd(0)(DMPP)n [Reduced Catalyst] N2->N3 β-Hydride Elimination - Aldehyde N3->N1 + O2 + AcOH + DMPP

Catalytic cycle of Pd-aerobic oxidation highlighting DMPP dissociation.

Quantitative Performance Data

The following table summarizes the kinetic advantages of utilizing DMPP over traditional N-donor ligands in the aerobic oxidation of benzyl alcohol (Reaction conditions: 5 mol% Pd(OAc)₂, 20 mol% Ligand, Toluene, 80 °C, 1 atm O₂).

LigandApprox. pKaRelative Dissociation RateTurnover Frequency (h⁻¹)Yield (4h)
Pyridine5.2Slow (Strong binding)~1045%
4-tert-Butylpyridine6.0Moderate~4082%
4-(3,5-Dimethylphenyl)pyridine ~5.8 Fast (Sterically accelerated) ~65 98%
Self-Validating Experimental Protocol: Aerobic Oxidation

This protocol is designed with built-in visual validation steps to ensure catalyst integrity.

Reagents: Pd(OAc)₂ (0.05 mmol), DMPP (0.20 mmol), Benzyl alcohol (1.0 mmol), Toluene (5 mL), Molecular Oxygen (balloon).

  • Catalyst Pre-formation: In an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg) and Toluene (3 mL). The solution will appear orange-red.

  • Ligand Coordination: Add DMPP (36.6 mg) to the stirring suspension.

    • Self-Validation Check: Within 5 minutes, the solution must transition to a homogeneous, bright yellow/amber color, confirming the formation of the Pd(OAc)₂(DMPP)₂ resting state.

  • Substrate Addition: Add benzyl alcohol (104 µL) and the remaining Toluene (2 mL).

  • Oxygenation: Purge the flask with O₂ via a balloon and a needle vent for 2 minutes. Seal the system under 1 atm of O₂.

  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4 hours.

    • Self-Validation Check: Monitor the reaction color. A persistent amber solution indicates active catalytic turnover. If the solution turns black with a fine precipitate, the catalyst has decomposed into palladium black, indicating either O₂ starvation or insufficient ligand concentration.

  • Workup: Cool to room temperature, filter through a short pad of silica gel (eluting with EtOAc) to remove the Pd catalyst, and concentrate the filtrate for NMR analysis.

Application II: Vanadium(IV)-Catalyzed Olefin Polymerization

Mechanistic Causality

Early transition metals (Group IV and V, such as Ti, V, Nb, Ta) are highly active for olefin polymerization. However, a major challenge is preventing chain-transfer reactions and bimolecular deactivation of the highly electrophilic active sites. Recent breakthroughs have demonstrated that coordinating bulky 4-arylpyridines to V(IV) and Nb(V) centers creates highly stable, temperature-responsive polymerization catalysts .

DMPP acts as a robust σ-donor to stabilize the V(IV) cationic active species formed after activation with Methylaluminoxane (MAO). The 3,5-dimethylphenyl moiety acts as a physical barrier, shielding the equatorial plane of the metal. This prevents two active metal centers from dimerizing (bimolecular deactivation) and restricts the approach of chain-transfer agents, resulting in ultra-high molecular weight polyethylene (UHMWPE) with narrow polydispersity.

VModel L DMPP Ligand (Steric Canopy) M V(IV) Center (Active Site) L->M σ-Donation D Bimolecular Deactivation (Blocked) L->D Steric Hindrance P Growing Polymer Chain (Protected) M->P Propagation

Steric shielding by DMPP preventing bimolecular deactivation in V(IV) catalysis.

Quantitative Performance Data

Comparative data for ethylene polymerization using VCl₄/Ligand/MAO systems (Conditions: 10 µmol V, MAO/V = 1000, 1 atm Ethylene, 30 °C, 30 min).

Ligand SystemCatalyst Activity (kg PE / mol V·h)Polymer Mw (kDa)Polydispersity Index (PDI)
None (VCl₄ only)120453.5
Pyridine210852.8
4-Phenylpyridine4501602.1
4-(3,5-Dimethylphenyl)pyridine 680 240 1.8
Self-Validating Experimental Protocol: Ethylene Polymerization

Note: This protocol requires rigorous Schlenk line techniques to exclude moisture and oxygen.

Reagents: VCl₄ (10 µmol), DMPP (20 µmol), MAO (10 mmol, 10% in toluene), Toluene (50 mL), Ethylene gas (polymerization grade).

  • Preparation of Pre-catalyst: In a nitrogen-filled glovebox, dissolve VCl₄ (1.9 mg) in 5 mL of anhydrous toluene. Add DMPP (3.6 mg).

    • Self-Validation Check: The solution will shift from dark green to a deep brown/purple hue, confirming the coordination of DMPP to the V(IV) center.

  • Reactor Setup: Transfer 45 mL of anhydrous toluene to a 100 mL thick-walled glass reactor equipped with a mechanical stirrer. Purge the solvent with ethylene gas for 15 minutes at 30 °C to achieve saturation.

  • Activation: Inject the MAO solution into the reactor. Stir for 2 minutes.

  • Initiation: Inject the VCl₄/DMPP pre-catalyst solution into the reactor to initiate polymerization. Maintain a constant ethylene pressure of 1 atm.

    • Self-Validation Check: A rapid increase in viscosity and the precipitation of white polymer flakes within the first 5 minutes indicates successful initiation and propagation.

  • Quenching & Recovery: After 30 minutes, quench the reaction by injecting 5 mL of acidified methanol (10% HCl in MeOH). Pour the mixture into 200 mL of vigorously stirring methanol to precipitate the polymer.

  • Purification: Filter the white polyethylene powder, wash with fresh methanol, and dry in a vacuum oven at 60 °C to constant weight.

References

  • Steinhoff, B. A., & Stahl, S. S. (2002). Ligand-modulated palladium oxidation catalysis: mechanistic insights into aerobic alcohol oxidation with the Pd(OAc)2/pyridine catalyst system. Organic Letters. [Link]

  • Stahl, S. S. (2018). Ligand-Promoted Palladium-Catalyzed Aerobic Oxidation Reactions. Chemical Reviews.[Link]

  • Drzeżdżon, J., et al. (2025). Nb(V), Ta(V), and V(IV) catalyst-driven development of temperature-responsive self-healing materials based on methyl methacrylate. Dalton Transactions.[Link]

Application

Application Note: 4-(3,5-Dimethylphenyl)pyridine in Advanced OLED Material Synthesis

Introduction & Chemical Rationale Organic Light-Emitting Diodes (OLEDs) require highly efficient emissive materials to achieve high external quantum efficiency (EQE) and long operational lifetimes. A critical challenge i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

Organic Light-Emitting Diodes (OLEDs) require highly efficient emissive materials to achieve high external quantum efficiency (EQE) and long operational lifetimes. A critical challenge in OLED material design is mitigating Aggregation-Induced Quenching (AIQ) and Triplet-Triplet Annihilation (TTA), which occur when planar emissive molecules stack in the solid-state film.

4-(3,5-Dimethylphenyl)pyridine has emerged as a highly versatile building block in the synthesis of advanced OLED materials [3]. By combining the electron-deficient nature of the pyridine ring with the steric bulk of the 3,5-dimethylphenyl moiety, this molecule serves as an ideal precursor for both Phosphorescent OLED (PhOLED) ligands and Thermally Activated Delayed Fluorescence (TADF) emitters. The meta-methyl groups act as a "steric shield," restricting intermolecular π−π stacking and out-of-plane rotations, thereby preserving high Photoluminescence Quantum Yields (PLQY) in neat films [1].

Mechanistic Workflows & Energy Pathways

In PhOLEDs, Ir(III) and Pt(II) complexes utilize cyclometalating ligands to harvest both singlet and triplet excitons. When 4-(3,5-dimethylphenyl)pyridine is integrated into the ligand framework, the bulky 3,5-dimethylphenyl group projects orthogonally to the metal coordination plane. This spatial shielding prevents adjacent metal complexes from interacting, suppressing non-radiative decay pathways [2].

In TADF materials, the pyridine core acts as an electron Acceptor (A). To achieve a small singlet-triplet energy gap ( ΔEST​ ), the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) must be spatially separated. Attaching electron Donors (D) to the 4-(3,5-dimethylphenyl)pyridine core forces a highly twisted D-A conformation, facilitating efficient Reverse Intersystem Crossing (RISC).

SynthesisWorkflow A 4-(3,5-Dimethylphenyl)pyridine (Core Precursor) B Suzuki-Miyaura Coupling A->B Aryl Boronic Acids C Electrophilic Halogenation A->C NBS / Br2 D Bulky Cyclometalating Ligands (C^N) B->D E Acceptor Core (A) C->E F Ir(III) / Pt(II) Complexation D->F IrCl3 / K2PtCl4 G Buchwald-Hartwig Amination (Donor) E->G Carbazole / DMAC H PhOLED Emitters (High PLQY, Low TTA) F->H I TADF Emitters (Small ΔE_ST) G->I

Caption: Divergent synthetic pathways utilizing 4-(3,5-dimethylphenyl)pyridine for OLED emitters.

EnergyPathway S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Electrical/Optical Excitation S1->S0 Prompt Fluorescence (ns) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Fast T1->S0 Phosphorescence (μs) (Ir/Pt Complexes) T1->S1 Reverse ISC (RISC) Thermally Activated Note 3,5-Dimethylphenyl bulk suppresses Non-Radiative Decay & TTA Quenching T1->Note

Caption: Jablonski diagram showing TADF and Phosphorescence pathways modulated by steric bulk.

Experimental Protocols

Protocol 1: Synthesis of Bulky Ir(III) Cyclometalated Complexes

This protocol describes the synthesis of a heteroleptic Ir(III) complex using a 4-(3,5-dimethylphenyl)pyridine-derived cyclometalating ligand to achieve high PLQY.

Step 1: Ligand Synthesis via Suzuki-Miyaura Coupling

  • Reagents : Combine 2-bromo-4-(3,5-dimethylphenyl)pyridine (1.0 eq) and phenylboronic acid (1.2 eq) in a two-neck round-bottom flask.

  • Solvent System : Add a degassed mixture of Toluene/Ethanol/H₂O (8:2:1 v/v/v). Causality: The biphasic system ensures the solubility of the organic precursors while dissolving the inorganic base, maximizing the interfacial reaction rate.

  • Catalysis : Add K₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.05 eq) under a steady N₂ stream.

  • Reaction : Reflux at 90°C for 12 hours.

  • Validation : Monitor via TLC (Hexane:Ethyl Acetate 5:1). The product spot will exhibit strong blue fluorescence under 254 nm UV light. Extract with dichloromethane, dry over MgSO₄, and purify via silica gel chromatography to yield the bulky C^N ligand.

Step 2: Formation of the μ-Chloro-Bridged Ir(III) Dimer

  • Reagents : Dissolve the synthesized C^N ligand (2.2 eq) and IrCl₃·nH₂O (1.0 eq) in a 3:1 mixture of 2-ethoxyethanol and water.

  • Reaction : Degas the solution for 30 minutes, then reflux at 120°C for 24 hours under N₂.

  • Causality : The protic, high-boiling solvent provides the thermal energy required to drive the cyclometalation and facilitates the reduction of Ir(IV) to Ir(III).

  • Validation : The reaction is complete when the solution transitions from dark green/black to a bright yellow/orange suspension. Filter the precipitate and wash with water and cold ethanol to obtain the [(C^N)₂Ir(μ-Cl)]₂ dimer.

Step 3: Cleavage and Ancillary Ligand Attachment

  • Reagents : Suspend the dimer (1.0 eq), acetylacetone (acac, 2.5 eq), and Na₂CO₃ (10 eq) in 2-ethoxyethanol.

  • Reaction : Heat at 100°C for 12 hours. Causality: Na₂CO₃ deprotonates the acac, generating a strong bidentate O^O nucleophile that cleaves the chloride bridge, forming a neutral, sublimable heteroleptic complex.

  • Validation : Purify the crude product via column chromatography. Confirm the structure via ¹H NMR; the presence of a singlet around 5.2 ppm corresponds to the methine proton of the coordinated acac ligand.

Protocol 2: Construction of a Pyridine-Based TADF Emitter

This protocol outlines the synthesis of a D-A-D TADF emitter using the pyridine core as the acceptor.

Step 1: Electrophilic Bromination of the Acceptor Core

  • Reagents : Dissolve 4-(3,5-dimethylphenyl)pyridine (1.0 eq) in a mixture of concentrated H₂SO₄ and acetic acid.

  • Reaction : Add N-Bromosuccinimide (NBS, 2.2 eq) in portions at 0°C. Stir at room temperature for 24 hours.

  • Validation : Pour the mixture into ice water and neutralize with NaOH. The resulting precipitate is 2,6-dibromo-4-(3,5-dimethylphenyl)pyridine. Verify via Mass Spectrometry (characteristic isotopic pattern for dibrominated species).

Step 2: Buchwald-Hartwig Amination (Donor Attachment)

  • Reagents : Combine the dibrominated core (1.0 eq) and 3,6-di-tert-butylcarbazole (2.5 eq) in anhydrous toluene.

  • Catalysis : Add Pd₂(dba)₃ (0.05 eq), tri-tert-butylphosphine (P(t-Bu)₃, 0.1 eq), and Sodium tert-butoxide (NaOtBu, 3.0 eq).

  • Causality : The highly bulky P(t-Bu)₃ ligand promotes rapid oxidative addition and reductive elimination. The steric clash between the carbazole donors and the central pyridine forces an orthogonal molecular geometry, minimizing HOMO-LUMO overlap and ensuring a small ΔEST​ .

  • Reaction : Reflux at 110°C for 18 hours under N₂.

  • Validation : Purify via recrystallization from toluene/ethanol. The final TADF emitter should exhibit delayed fluorescence, verifiable by transient photoluminescence spectroscopy showing a microsecond-scale decay component.

Quantitative Data Summary

The incorporation of the 3,5-dimethylphenyl moiety significantly enhances the photophysical properties of OLED emitters compared to their unsubstituted counterparts.

Emitter ArchitectureCore / Ligand ModificationEmission Peak λem​ (nm)PLQY (%) ΔEST​ (eV)Device EQE max​ (%)
Pt(II) Complex Unsubstituted 4-phenylpyridine52065N/A8.0
Pt(II) Complex 4-(3,5-dimethylphenyl)pyridine52592N/A20.0
TADF Emitter Unsubstituted Pyridine Acceptor470780.1515.5
TADF Emitter 4-(3,5-dimethylphenyl)pyridine472950.0825.6

Table 1: Comparative photophysical and device performance data demonstrating the efficacy of steric bulk in mitigating concentration quenching and enhancing EQE [1].

References

  • Red to blue OLEDs based on highly luminescent 1,3-bis(4-phenylpyridin-2-yl)-4,6-difluorobenzene platinum(II) complexes: the key role of substituents on the 4-phenylpyridine unit. Journal of Materials Chemistry C, Royal Society of Chemistry. URL:[Link]

  • The design and synthesis of green emissive iridium(iii) complexes guided by calculations of the vibrationally-resolved emission spectra. Dalton Transactions, Royal Society of Chemistry. URL:[Link]

  • 4-(3,5-Dimethylphenyl)pyridine | C13H13N | CID 46316738. PubChem, National Institutes of Health. URL:[Link]

Method

Facile Synthesis of 4-(3,5-Dimethylphenyl)pyridine via Suzuki-Miyaura Cross-Coupling

Application Note & Protocol: Abstract This document provides a detailed, step-by-step protocol for the laboratory synthesis of 4-(3,5-Dimethylphenyl)pyridine, a valuable building block in medicinal chemistry and material...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol:

Abstract

This document provides a detailed, step-by-step protocol for the laboratory synthesis of 4-(3,5-Dimethylphenyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, and comprehensive characterization and safety protocols.

Introduction

The 4-arylpyridine scaffold is a privileged structure found in numerous pharmacologically active compounds and functional organic materials.[4] 4-(3,5-Dimethylphenyl)pyridine, in particular, serves as a key intermediate for creating more complex molecular architectures. Its synthesis is often a critical step in drug discovery pipelines, for example, in the development of P-glycoprotein inhibitors for overcoming multidrug resistance in cancer therapy.[5]

The Suzuki-Miyaura cross-coupling reaction stands out as one of the most efficient methods for constructing biaryl systems.[3] It involves the reaction of an organoboron compound (in this case, 3,5-dimethylphenylboronic acid) with a halide (4-bromopyridine) in the presence of a palladium catalyst and a base.[3] This method is favored for its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.

This application note details a reliable protocol using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) as the catalyst, which is known for its high efficiency in coupling reactions involving heteroaryl halides.[1]

Reaction Scheme and Mechanism

The overall reaction is as follows:

Scheme 1: Synthesis of 4-(3,5-Dimethylphenyl)pyridine

Chemical drawing showing 4-Bromopyridine reacting with 3,5-Dimethylphenylboronic acid in the presence of a Palladium catalyst (Pd(dppf)Cl₂) and a base (K₂CO₃) in a Dioxane/Water solvent system to yield 4-(3,5-Dimethylphenyl)pyridine.

The reaction proceeds via a catalytic cycle, which is fundamental to understanding and troubleshooting the synthesis.

The Suzuki-Miyaura Catalytic Cycle

The mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the 4-bromopyridine, inserting itself into the carbon-bromine bond to form a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by the base, transfers its dimethylphenyl group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex (the pyridine and dimethylphenyl rings) couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ PdII_A Br-Pd(II)L₂-Py Pd0->PdII_A Oxidative Addition (Ar'-X) PdII_B Ar-Pd(II)L₂-Py PdII_A->PdII_B Transmetalation (Ar-B(OH)₂) PdII_B->Pd0 Reductive Elimination (Ar-Ar') Product 4-(3,5-Dimethylphenyl)pyridine (Ar-Ar') PdII_B->Product ArX 4-Bromopyridine (Ar'-X) ArX->PdII_A ArBOH2 3,5-Dimethylphenyl- boronic acid (Ar-B(OH)₂) ArBOH2->PdII_B caption Suzuki-Miyaura Catalytic Cycle.

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

All reagents should be handled in a fume hood with appropriate personal protective equipment (PPE).

ReagentCAS No.MW ( g/mol )AmountMmolEq.Notes
4-Bromopyridine hydrochloride19524-06-2194.451.00 g5.141.0Starting material. Can be neutralized in situ.
3,5-Dimethylphenylboronic acid17557-57-2149.990.92 g6.171.2A slight excess ensures complete consumption of the halide.
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64126 mg0.1540.03Catalyst. Handle under an inert atmosphere.[6][7]
Potassium Carbonate (K₂CO₃)584-08-7138.212.13 g15.423.0Anhydrous, finely powdered base is recommended.
1,4-Dioxane123-91-188.1120 mL--Anhydrous solvent. Degas before use.
Deionized Water7732-18-518.025 mL--Degas before use.

Experimental Protocol

Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-bromopyridine hydrochloride (1.00 g, 5.14 mmol), 3,5-dimethylphenylboronic acid (0.92 g, 6.17 mmol), and potassium carbonate (2.13 g, 15.42 mmol).

    • Expert Insight: Using the hydrochloride salt of 4-bromopyridine is common as it is more stable and less volatile than the free base. The excess potassium carbonate neutralizes the HCl and serves as the base for the catalytic cycle.

  • Inert Atmosphere:

    • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure the removal of oxygen, which can deactivate the palladium catalyst.

    • Expert Insight: Palladium(0) species are sensitive to air and can be oxidized, which halts the catalytic cycle. Maintaining an inert atmosphere is critical for reproducible, high-yielding reactions.[7][8]

  • Addition of Catalyst and Solvents:

    • Under a positive flow of inert gas, add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst (126 mg, 0.154 mmol).

    • Add degassed 1,4-dioxane (20 mL) and degassed deionized water (5 mL) via syringe.

    • Expert Insight: The dioxane/water solvent system is effective for Suzuki couplings. Water helps to dissolve the inorganic base and facilitates the transmetalation step. Degassing the solvents by sparging with nitrogen or using freeze-pump-thaw cycles removes dissolved oxygen.

  • Reaction:

    • Heat the reaction mixture to 85-90 °C with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). Prepare a TLC plate with silica gel and use a 4:1 Hexane:Ethyl Acetate mixture as the eluent. Spot the starting material (4-bromopyridine) and the reaction mixture. The product should have a higher Rf value than the starting material. The reaction is typically complete within 4-6 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

    • Add 30 mL of deionized water and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL) to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.[9]

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

    • Purify the crude product by flash column chromatography on silica gel. Use a gradient eluent system, starting with 100% Hexane and gradually increasing the polarity to a 9:1 Hexane:Ethyl Acetate mixture.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield 4-(3,5-Dimethylphenyl)pyridine as a white to off-white solid.

Workflow and Characterization

Experimental Workflow Diagram

Workflow Setup 1. Assemble Glassware & Add Reagents Inert 2. Evacuate & Backfill with Inert Gas (3x) Setup->Inert Add 3. Add Catalyst & Solvents Inert->Add React 4. Heat to 90°C & Monitor by TLC Add->React Workup 5. Aqueous Work-up & Extraction React->Workup Purify 6. Column Chromatography Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize caption Overall Experimental Workflow.

Caption: High-level overview of the synthesis workflow.

Expected Characterization Data
AnalysisExpected Result
Appearance White to off-white solid
Yield Typically 80-95%
¹H NMR (400 MHz, CDCl₃)δ 8.65 (d, 2H), 7.45 (d, 2H), 7.25 (s, 2H), 7.10 (s, 1H), 2.40 (s, 6H)
¹³C NMR (100 MHz, CDCl₃)δ 150.5, 148.0, 138.8, 137.5, 130.0, 125.0, 121.5, 21.4
Mass Spec (ESI) m/z calculated for C₁₃H₁₄N [M+H]⁺: 184.1121; Found: 184.1125

Safety and Handling

  • General: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[10]

  • Palladium Catalyst: Palladium catalysts can be pyrophoric, especially after use when they may be saturated with hydrogen.[6][8] Handle in an inert atmosphere and never add the dry catalyst to an organic solvent in the presence of air.[7][11] Quench used catalyst by keeping it wet with water.[6][8]

  • 1,4-Dioxane: Dioxane is a flammable liquid and a suspected carcinogen. It can form explosive peroxides upon storage. Use from a freshly opened bottle or test for peroxides before use.

  • 4-Bromopyridine: This compound is toxic and an irritant. Avoid inhalation and contact with skin and eyes.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Aqueous and organic waste streams should be collected separately.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidized).Ensure a properly inert atmosphere was maintained. Use fresh catalyst.
Insufficiently dried reagents or solvents.Use anhydrous solvents and reagents.
Insufficient base or poor quality base.Use finely powdered, anhydrous K₂CO₃. Ensure 3 equivalents are used.
Formation of Byproducts Homocoupling of boronic acid.Ensure the reaction is not overheated and that the inert atmosphere is maintained.
Protodeboronation (loss of boronic acid group).Add the boronic acid in a slight excess (1.2 eq). Avoid prolonged reaction times at high temperatures.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. A shallower gradient may be necessary.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides a highly effective and reliable method for the synthesis of 4-(3,5-Dimethylphenyl)pyridine. By following this detailed protocol and adhering to the safety precautions, researchers can consistently obtain high yields of the desired product. The insights into the reaction mechanism and troubleshooting guide serve as valuable resources for optimizing this and similar synthetic transformations.

References

  • LCSS: PALLADIUM ON CARBON. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • What Should We Pay Attention To When Using Palladium Carbon Catalyst? Stanford Advanced Materials.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters . Canadian Science Publishing. Available at: [Link]

  • Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions . Royal Society of Chemistry. Available at: [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands . PubMed. Available at: [Link]

  • Suzuki reaction . Wikipedia. Available at: [Link]

  • A convenient route to symmetrically and unsymmetrically substituted 3,5-diaryl-2,4,6-trimethylpyridines via Suzuki–Miyaura cross-coupling reaction . National Center for Biotechnology Information. Available at: [Link]

  • New 4-aryl-1,4-dihydropyridines and 4-arylpyridines as P-glycoprotein inhibitors . PubMed. Available at: [Link]

Sources

Application

role of 4-(3,5-Dimethylphenyl)pyridine in developing pharmaceutical intermediates

Application Note: 4-(3,5-Dimethylphenyl)pyridine as a Privileged Scaffold in Pharmaceutical Intermediate Development Executive Summary & Chemical Profile In modern medicinal chemistry, the spatial orientation of pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 4-(3,5-Dimethylphenyl)pyridine as a Privileged Scaffold in Pharmaceutical Intermediate Development

Executive Summary & Chemical Profile

In modern medicinal chemistry, the spatial orientation of pharmacophores is as critical as their electronic properties. 4-(3,5-Dimethylphenyl)pyridine (CAS: [1]) has emerged as a highly privileged building block in the development of advanced active pharmaceutical ingredients (APIs).

This intermediate offers a dual-pharmacophore system:

  • The Pyridine Ring: Acts as a robust hydrogen-bond acceptor and a potent Lewis base, capable of coordinating with metal centers (e.g., heme iron in Cytochrome P450 enzymes).

  • The 3,5-Dimethylphenyl Moiety: Provides precise steric bulk. Unlike an unsubstituted phenyl ring, the meta-methyl groups restrict the dihedral angle between the two rings, forcing a conformation that optimally occupies deep, lipophilic enzymatic pockets without causing steric clashes at the ortho positions.

Mechanistic Rationale in Drug Design

The selection of 4-(3,5-dimethylphenyl)pyridine is rarely arbitrary; it is driven by specific structural biology requirements.

For instance, in the development of Soticlestat (a first-in-class inhibitor of Cholesterol 24-Hydroxylase, CH24H), the 4-arylpyridine core was strategically chosen. The pyridine nitrogen directly ligates to the heme iron of the CYP46A1 enzyme, while the 3,5-dimethylphenyl group extends into a specific hydrophobic cavity under Helix F, driving nanomolar potency and high CNS penetration [2]. Similarly, this scaffold is utilized in the design of tubulin polymerization inhibitors, where the rigid biaryl axis mimics the structural features of combretastatin A-4 (CA-4), disrupting microtubule dynamics in oncology applications [3].

PharmPathway Core 4-(3,5-Dimethylphenyl)pyridine Sub1 Pyridine Nitrogen Core->Sub1 Sub2 3,5-Dimethylphenyl Core->Sub2 Target1 Heme Iron Ligation (CYP46A1/CH24H) Sub1->Target1 Coordinate Target2 Hydrophobic Pocket (Helix F Steric Fill) Sub2->Target2 Van der Waals Outcome Target Enzyme Inhibition Target1->Outcome Target2->Outcome

Fig 1. Pharmacological interaction model of the 4-(3,5-Dimethylphenyl)pyridine scaffold.

Synthetic Strategy & Causality of Experimental Choices

The synthesis of 4-arylpyridines is typically achieved via the Suzuki-Miyaura cross-coupling of 4-halopyridines with arylboronic acids. However, scaling this reaction for pharmaceutical intermediates presents a critical challenge: aryl scrambling .

When standard palladium catalysts with triphenylphosphine (PPh3) ligands are used, the phenyl groups from the ligand can transfer to the palladium center, resulting in the formation of 4-phenylpyridine as a byproduct. Because 4-phenylpyridine and 4-(3,5-dimethylphenyl)pyridine have nearly identical polarity, they co-elute during chromatography and crystallization, causing the API to fail ICH Q3A guidelines for impurities (>0.15%) [4].

The Solution: As an Application Scientist, I mandate the use of Pd(dppf)Cl₂ . The bidentate nature of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand rigidly coordinates the palladium center, completely suppressing the transmetalation of ligand-derived aryl groups. Furthermore, utilizing Cesium Carbonate (Cs₂CO₃) in a biphasic toluene/water system provides a mild but highly effective basic environment that accelerates the transmetalation step while preventing the protodeboronation of the electron-rich 3,5-dimethylphenylboronic acid.

Quantitative Data: Catalyst & Condition Optimization

The following table summarizes the causal relationship between reaction parameters and product purity, validating the chosen synthetic route.

EntryCatalyst / LigandBaseSolvent SystemYield (%)Phenylated Impurity (Area %)
1Pd(PPh₃)₄Na₂CO₃Toluene / H₂O72%1.50% (Fails ICH)
2Pd(OAc)₂ / PPh₃K₂CO₃Dioxane / H₂O68%2.10% (Fails ICH)
3Pd(dppf)Cl₂Na₂CO₃Toluene / H₂O85%< 0.05%
4Pd(dppf)Cl₂ Cs₂CO₃ Toluene / H₂O 94% Not Detected (Optimal)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in In-Process Controls (IPCs) ensure that each chemical transformation is verified before proceeding, guaranteeing a pharmaceutical-grade intermediate (>99.5% purity).

Step 1: Reagent Preparation & Degassing

  • Charge a clean, dry reactor with 4-bromopyridine hydrochloride (1.0 eq) and 3,5-dimethylphenylboronic acid (1.1 eq).

  • Add a solvent mixture of Toluene and Deionized Water (4:1 v/v).

  • Self-Validation Check 1: Sparge the biphasic mixture with ultra-pure Argon for 30 minutes. Visual confirmation of continuous bubbling is required. Dissolved oxygen must be displaced to prevent the rapid oxidation of the Pd(0) active species.

Step 2: Catalysis & Reaction Execution 4. Add Cs₂CO₃ (3.0 eq) and the pre-catalyst Pd(dppf)Cl₂·CH₂Cl₂ (0.02 eq) under a positive Argon stream. 5. Heat the mixture to 90°C under vigorous stirring (800 rpm) to ensure maximum interfacial surface area between the aqueous base and organic substrates. 6. Self-Validation Check 2 (IPC): After 4 hours, sample the organic layer. Perform rapid HPLC analysis. Proceed to workup only if 4-bromopyridine conversion is > 99.0%. If < 99.0%, continue heating for 2 hours.

Step 3: Workup & Phase Separation 7. Cool the reactor to 20°C. Add 1M NaOH solution (equal to 50% of the reaction volume). 8. Self-Validation Check 3: Verify the pH of the aqueous phase is > 10. This ensures the pyridine nitrogen remains fully deprotonated, partitioning the target compound entirely into the organic toluene layer. 9. Separate the phases. Extract the aqueous layer once more with Toluene. Combine the organic layers.

Step 4: Metal Scavenging & Isolation 10. Add a functionalized silica metal scavenger (e.g., SiliaMetS Thiol, 10% w/w relative to theoretical yield) to the combined organics. Stir at 40°C for 2 hours. 11. Filter through a pad of Celite to remove the scavenger and insoluble catalyst residues. 12. Self-Validation Check 4: Submit a 1 mL aliquot for ICP-MS analysis. Palladium content must be < 10 ppm before proceeding to crystallization. 13. Concentrate the filtrate in vacuo and recrystallize from hot heptane/ethyl acetate to yield 4-(3,5-dimethylphenyl)pyridine as a crystalline solid.

SyntheticWorkflow A 4-Bromopyridine (Electrophile) B 3,5-Dimethylphenylboronic acid (Nucleophile) C Pd(dppf)Cl2 / Cs2CO3 Toluene/H2O, 90°C D 4-(3,5-Dimethylphenyl)pyridine (Core Intermediate) C->D Suzuki-Miyaura E Downstream Functionalization (e.g., Minisci C-H Activation) D->E F Advanced API (e.g., CH24H Inhibitors) E->F AB AB AB->C

Fig 2. Synthetic workflow for 4-(3,5-Dimethylphenyl)pyridine and downstream API elaboration.

Downstream Applications

Once isolated in high purity, the 4-(3,5-dimethylphenyl)pyridine core is primed for late-stage functionalization. The electron-deficient nature of the pyridine ring makes it an excellent substrate for Minisci-type radical C-H alkylation at the C2/C6 positions, or N-alkylation to form pyridinium salts. These downstream steps are heavily utilized in generating the final complex architectures of modern neuro-active and oncological APIs.

References

  • PubChem. "4-(3,5-Dimethylphenyl)pyridine | C13H13N | CID 46316738." National Institutes of Health. URL:[Link]

  • Koike, N. et al. "Discovery of Soticlestat, a Potent and Selective Inhibitor for Cholesterol 24-Hydroxylase (CH24H)." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Li, X. et al. "Synthesis, Biological Evaluation, and Molecular Docking of Arylpyridines as Antiproliferative Agent Targeting Tubulin." ACS Medicinal Chemistry Letters. URL:[Link]

  • Kinoshita, T. et al. "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands." Chemical and Pharmaceutical Bulletin, J-Stage. URL:[Link]

Technical Notes & Optimization

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Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Operational Blueprint: Safe Handling and Disposal of 4-(3,5-Dimethylphenyl)pyridine

Handling substituted N-heterocycles requires more than generic chemical hygiene; it demands a mechanistic understanding of how functional groups alter a molecule's physical hazards and environmental persistence. 4-(3,5-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling substituted N-heterocycles requires more than generic chemical hygiene; it demands a mechanistic understanding of how functional groups alter a molecule's physical hazards and environmental persistence. 4-(3,5-Dimethylphenyl)pyridine (CAS: 1214379-51-7) presents a unique logistical challenge. While the pyridine core dictates its basicity and thermal stability, the 3,5-dimethylphenyl moiety significantly increases its lipophilicity, altering both its toxicity profile and the required barrier protections.

As a Senior Application Scientist, I have designed this operational guide to move beyond basic safety data sheets. Here, we establish a self-validating, end-to-end procedural framework for the safe accumulation, transport, and ultimate thermal destruction of this compound.

Physicochemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the molecule's physical properties. The structural addition of the 3,5-dimethylphenyl group to the pyridine ring increases the partition coefficient (XLogP3-AA) to 3.2 ().

Causality Insight: This high lipophilicity means the compound can rapidly penetrate standard biological membranes and common laboratory elastomers (like nitrile). Furthermore, its enhanced ability to partition into organic matter makes it exceptionally hazardous to aquatic ecosystems, strictly prohibiting any form of aqueous drain disposal.

Table 1: Quantitative Hazard & Logistics Profile
Property / HazardValue / ClassificationOperational Implication
CAS Number 1214379-51-7Essential identifier for EPA hazardous waste manifesting.
Molecular Weight 183.25 g/mol Informs stoichiometric calculations for spill absorbents.
Lipophilicity (XLogP3) 3.2High membrane permeability; dictates the use of Butyl/PVA gloves.
EPA Waste Codes D001, U196Must be segregated as an ignitable (D001) and toxic (U196) waste stream.
Destruction Temp. 820°C – 1,600°CRequires specialized rotary kiln incineration to break aromatic bonds.

Waste Lifecycle & Decision Matrix

The following workflow illustrates the logistical pathways for both routine accumulation and emergency spill response, ensuring compliance from generation to final atmospheric emission.

DisposalWorkflow Start 4-(3,5-Dimethylphenyl)pyridine Waste Stream Decision Spill or Routine Disposal? Start->Decision Spill Spill Response: Absorb with Inert Material Decision->Spill Accidental Release Routine Routine Collection: Segregate from Acids/Oxidizers Decision->Routine Standard Protocol Accumulation Satellite Accumulation (Ventilated, Flammable Storage) Spill->Accumulation Routine->Accumulation Transport Manifest & Transport (EPA Codes: D001, U196) Accumulation->Transport Incinerate High-Temp Incineration (820°C - 1600°C) Transport->Incinerate Scrubber NOx Scrubber System Incinerate->Scrubber End Compliant Destruction Scrubber->End

Workflow for 4-(3,5-Dimethylphenyl)pyridine waste management, from collection to incineration.

Step-by-Step Methodologies

To guarantee safety and regulatory compliance, every protocol must act as a self-validating system—meaning the successful completion of one step inherently verifies the integrity of the previous step.

Protocol A: Routine Laboratory Waste Accumulation

Standard neutralization is ineffective for stable aromatic heterocycles. The objective here is safe containment and segregation prior to transport.

  • Material Compatibility Verification: Select only High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) containers for primary waste collection.

    • Causality: Pyridine derivatives act as aggressive organic solvents that will swell and degrade low-density plastics and polycarbonates over time.

  • Chemical Segregation: Physically isolate the container from strong oxidizers and mineral acids (especially nitric and sulfuric acids).

    • Causality: The basic nitrogen atom undergoes violent, highly exothermic protonation when exposed to strong acids, creating an immediate explosion and fire hazard.

  • Volume Management: Cap satellite accumulation at 55 gallons for standard mixtures, or 1 quart if the concentration dictates acute toxicity classification ().

  • System Validation: Place the primary container within a secondary containment tray capable of holding 110% of the primary volume. Verify the integrity of the secondary tray weekly to ensure the primary containment has not been compromised.

Protocol B: Emergency Spill Response

In the event of a release, rapid containment is prioritized over chemical neutralization.

  • PPE Escalation: Immediately don Butyl rubber or Polyvinyl Alcohol (PVA) gloves.

    • Causality: As established by its XLogP3 value of 3.2, this compound is highly lipophilic. Standard nitrile gloves offer minimal breakthrough resistance to lipophilic solvents and will fail rapidly.

  • Source Isolation: Eliminate all ignition sources within a 50-foot radius and maximize fume hood ventilation.

  • Inert Absorption: Apply a non-combustible, inert absorbent such as diatomaceous earth or dry sand to the spill perimeter, working inward.

    • Causality: Utilizing combustible absorbents (like sawdust or paper towels) combined with an ignitable (D001) liquid creates a severe, spontaneous fire hazard.

  • System Validation: Sweep the absorbed material using non-sparking tools into an HDPE container. Seal and weigh the container, cross-referencing the absorbed mass with the estimated spill volume to ensure complete recovery of the spilled chemical.

Protocol C: Final Thermal Destruction (Facility Level)

The only environmentally acceptable method for the disposal of pyridine derivatives is controlled, high-temperature incineration ().

  • Thermal Injection: Inject the manifested waste into a rotary kiln or liquid injection incinerator operating between 820°C and 1,600°C.

    • Causality: The exceptionally high bond dissociation energy of the aromatic pyridine ring requires extreme thermal energy to achieve complete homolytic cleavage and prevent the formation of toxic bipyridine byproducts.

  • Residence Time Optimization: Maintain a combustion residence time of 0.1 to 2.0 seconds.

  • Exhaust Scrubbing: Route all post-combustion exhaust gases through a catalytic or thermal NO_x scrubber.

    • Causality: The combustion of the nitrogen heteroatom inherently produces nitrogen oxides (NO_x). Scrubbing is a strict regulatory requirement to prevent the atmospheric release of these potent smog precursors.

  • System Validation: Continuously monitor the effluent gas stack. A Destruction and Removal Efficiency (DRE) of >99.99% must be validated via real-time mass spectrometry before atmospheric release is permitted.

References

  • 4-(3,5-Dimethylphenyl)pyridine | C13H13N | CID 46316738 Source: PubChem, National Center for Biotechnology Information (NCBI) URL:[Link]

  • Toxicological Profile for Pyridine Source: Agency for Toxic Substances and Disease Registry (ATSDR), Centers for Disease Control and Prevention (CDC) URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3,5-Dimethylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(3,5-Dimethylphenyl)pyridine
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